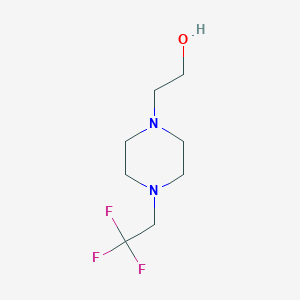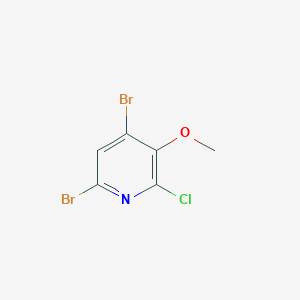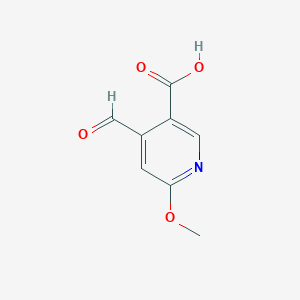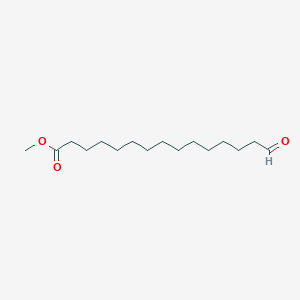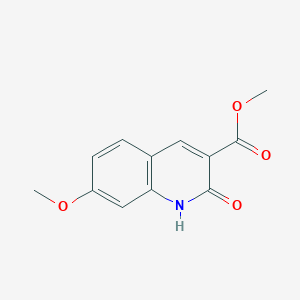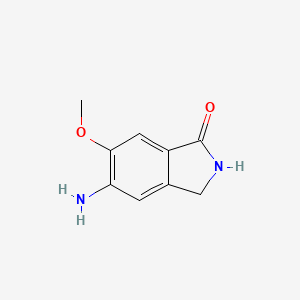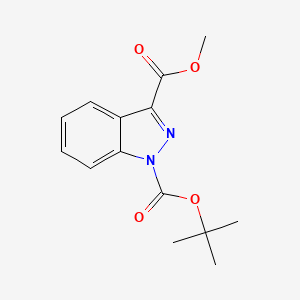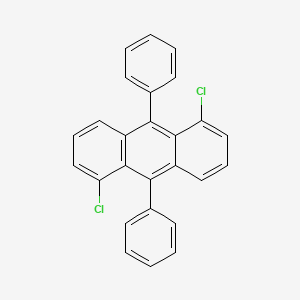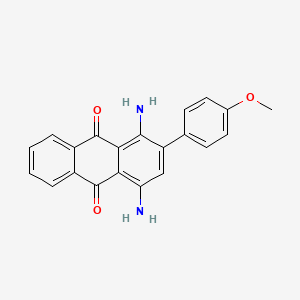
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring and synthetic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino groups at the 1 and 4 positions, a methoxyphenyl group at the 2 position, and a quinone structure at the 9 and 10 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene derivatives. One common method involves the nitration of anthracene to introduce nitro groups, followed by reduction to form amino groups. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction. The final step involves oxidation to form the quinone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: The quinone can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and complex polycyclic compounds.
Applications De Recherche Scientifique
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. In the case of its anticancer properties, it intercalates with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The methoxyphenyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
2,6-Diaminoanthraquinone: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
9,10-Anthraquinone: The parent compound without amino or methoxyphenyl groups, used primarily in dye production.
Uniqueness
1,4-Diamino-2-(4-methoxyphenyl)anthracene-9,10-dione is unique due to the presence of both amino and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1573-83-7 |
|---|---|
Formule moléculaire |
C21H16N2O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1,4-diamino-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-12-8-6-11(7-9-12)15-10-16(22)17-18(19(15)23)21(25)14-5-3-2-4-13(14)20(17)24/h2-10H,22-23H2,1H3 |
Clé InChI |
BFAIUWZMXRMAPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




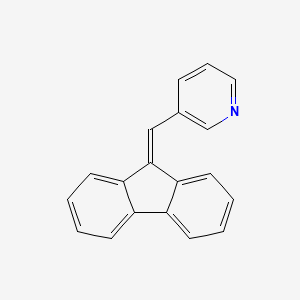

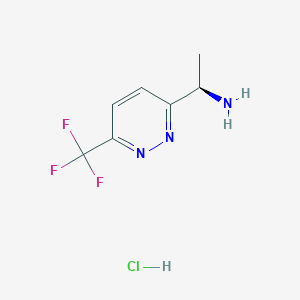
![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
